molecular formula C10H16N4O B2646834 N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide CAS No. 2230802-45-4

N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide

Cat. No. B2646834
CAS RN: 2230802-45-4
M. Wt: 208.265
InChI Key: UAYOHSISGZBUTK-RKDXNWHRSA-N
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Description

“N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrazole rings, as well as the amide functional group. The stereochemistry at the 3rd and 4th positions of the pyrrolidine ring is specified as (3S,4R), indicating the spatial arrangement of the substituents .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amide functional group and the nitrogen atoms in the pyrrolidine and pyrazole rings. These could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Medicinal Chemistry and Drug Development

  • Orally Bioavailable Thrombin Inhibitors : N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide derivatives have been explored as efficacious, orally bioavailable thrombin inhibitors. These compounds exhibit improved pharmacokinetics in animal models, indicating potential for further clinical development (Sanderson et al., 1998).

Organic Synthesis and Chemical Properties

  • Rearrangement of Amino-Pyridines : Studies have shown that 3-halo-4-aminopyridines react with acyl chlorides and triethylamine, undergoing rearrangement reactions that result in pyridin-4-yl α-substituted acetamide products. This reaction provides insight into nucleophilic aromatic substitution mechanisms (Getlik et al., 2013).

Thermal Degradation Studies

  • Thermal Degradation of N-Acetylglucosamine : Research into the thermal degradation of N-Acetylglucosamine at 200°C identified several volatile compounds, including pyrazines, pyridines, and pyrroles, among others. This study contributes to understanding the stability and degradation pathways of compounds containing the acetamide group under high temperatures (Chen, Wang, & Ho, 1998).

Pharmacological Activity

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, related to the structural framework of N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide, was synthesized as ligands for the histamine H4 receptor. These compounds showed potential anti-inflammatory and antinociceptive activities, highlighting their relevance in pain and inflammation research (Altenbach et al., 2008).

Insecticidal Activity

  • Innovative Heterocycles against Cotton Leafworm : Research involving derivatives of N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide has led to the synthesis of various heterocycles, such as pyrrole, pyridine, and coumarin derivatives. These compounds were tested for their insecticidal activity against the cotton leafworm, indicating potential applications in pest management (Fadda et al., 2017).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to explore its potential uses in fields such as medicinal chemistry, given the biological activity of many pyrrolidine and pyrazole derivatives .

properties

IUPAC Name

N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7(15)13-9-6-11-5-8(9)10-3-4-12-14(10)2/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYOHSISGZBUTK-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CNCC1C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CNC[C@H]1C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide

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